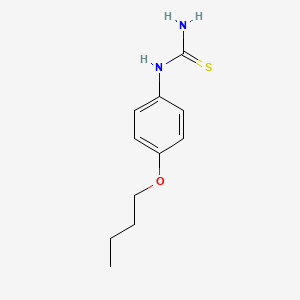

1-(4-Butoxyphenyl)thiourea

Description

1-(4-Butoxyphenyl)thiourea is a thiourea derivative characterized by a 4-butoxyphenyl group attached to one nitrogen atom of the thiourea core (R<sup>1</sup>-NH-CS-NH-R<sup>2</sup>). For instance, 1-(4-Hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)thiourea was prepared from 3,4,5-trimethoxyphenyl isothiocyanate and 4-aminophenol .

Thiourea derivatives are widely studied for their biological activities, including antimicrobial, antioxidant, and enzyme inhibitory properties. Notably, 1-(4-Butoxyphenyl)-3-(4-dimethylaminophenyl)thiourea (thiambutosine, CAS 500-89-0) is a structurally related compound historically used as an antileprosy agent .

Properties

CAS No. |

71680-89-2 |

|---|---|

Molecular Formula |

C11H16N2OS |

Molecular Weight |

224.32 g/mol |

IUPAC Name |

(4-butoxyphenyl)thiourea |

InChI |

InChI=1S/C11H16N2OS/c1-2-3-8-14-10-6-4-9(5-7-10)13-11(12)15/h4-7H,2-3,8H2,1H3,(H3,12,13,15) |

InChI Key |

MWKFDFSVYXECSU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)NC(=S)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Butoxyphenyl)thiourea can be synthesized through the reaction of 4-butoxyaniline with thiophosgene or isothiocyanates. One common method involves the reaction of 4-butoxyaniline with thiophosgene in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization.

Industrial Production Methods

On an industrial scale, the synthesis of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield. Additionally, the purification process can be optimized using techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(4-Butoxyphenyl)thiourea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiocarbonyl group to a thiol group.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Nitro or halogenated derivatives of this compound.

Scientific Research Applications

1-(4-Butoxyphenyl)thiourea has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of other organosulfur compounds and as a ligand in coordination chemistry.

Biology: The compound has been studied for its potential antibacterial and antioxidant properties.

Medicine: Research has explored its use as an antitubercular agent and its potential in treating other diseases.

Industry: It is used in the production of dyes, elastomers, and as a stabilizer in plastics.

Mechanism of Action

The mechanism of action of 1-(4-Butoxyphenyl)thiourea involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes such as acetylcholinesterase and glucose-6-phosphatase. The compound’s thiocarbonyl group allows it to form strong hydrogen bonds, which can interfere with enzyme activity and disrupt metabolic pathways.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Physicochemical Properties

Thiourea derivatives exhibit diverse biological activities based on substituent modifications. Below is a comparison of key structural analogues:

Key Observations :

- Lipophilicity : The butoxy group in this compound increases its hydrophobicity compared to derivatives with smaller alkoxy groups (e.g., methoxy in ). This property may improve blood-brain barrier penetration but reduce aqueous solubility .

- Electron Effects : Electron-withdrawing groups (e.g., -Cl, -F) enhance stability but may reduce reactivity, whereas electron-donating groups (e.g., -OCH3) improve resonance stabilization .

Antimicrobial and Antiparasitic Activity

- 1-Acetyl-3-(2'-aminophenyl)thiourea derivatives demonstrated potent anti-intestinal nematode activity, with compound 5h achieving 89.4% deparasitization in rats .

- Coumarin-linked thioureas (e.g., C20 and C21) showed acetylcholinesterase (AChE) inhibition (IC50: 0.04–0.06 µM), surpassing standard drug donepezil in docking studies .

Antioxidant Activity

- 1,3-Bis(3,4-dichlorophenyl)thiourea exhibited strong radical scavenging activity (IC50 = 45 µg/mL for DPPH and 52 µg/mL for ABTS), attributed to the electron-deficient aromatic rings stabilizing radical intermediates .

Enzyme Inhibition

- 1-(4-Hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)thiourea was developed as a tyrosinase inhibitor for skin whitening, leveraging hydrogen bonding interactions with the enzyme’s active site .

Biological Activity

1-(4-Butoxyphenyl)thiourea is a compound of interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and antitubercular properties. This article reviews the existing literature on its biological activity, including mechanisms of action, efficacy against various pathogens, and structure-activity relationships.

Chemical Structure and Properties

This compound belongs to the thiourea class of compounds, characterized by the presence of a thiourea functional group (–C(=S)N–). The butoxy group enhances lipophilicity, potentially affecting its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C11H15N2OS |

| Molecular Weight | 225.31 g/mol |

| IUPAC Name | This compound |

| SMILES | CCCCC1=CC=C(C=C1)N=C(S)N |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in microbial metabolism and cell wall synthesis. Its thiourea moiety is known to inhibit key enzymes in the fatty acid synthesis pathway, particularly in Mycobacterium tuberculosis (MTB), making it a candidate for antitubercular drug development.

Efficacy Against Bacteria

This compound has demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies have shown varying Minimum Inhibitory Concentration (MIC) values depending on the bacterial strain:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

| Mycobacterium tuberculosis | 16 |

These results indicate that the compound exhibits a broad spectrum of antimicrobial activity, particularly against resistant strains.

Case Study: Antitubercular Activity

A recent study evaluated the antitubercular effects of various thiourea derivatives, including this compound. The compound was tested against drug-resistant strains of MTB, showing promising results with an MIC value of 16 µg/mL. The mechanism was linked to the inhibition of InhA, an essential enzyme in fatty acid biosynthesis critical for MTB survival .

Structure-Activity Relationship (SAR)

The biological activity of thioureas is influenced by their structural features. Modifications to the phenyl ring or the alkyl substituents can significantly alter their potency:

- Substituent Effects : Increasing the length or branching of alkyl groups generally enhances lipophilicity and antimicrobial potency.

- Positioning on the Ring : Substituents at para or ortho positions relative to the thiourea group have been shown to optimize interactions with microbial targets.

Toxicological Profile

Toxicological studies indicate that while some thiourea derivatives exhibit low cytotoxicity, others may show carcinogenic potential. For instance, several derivatives were classified as non-carcinogens based on ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.